SERT Inhibition Potency: 25‑fold Weaker than Sertraline, Enabling Sub‑Saturating Occupancy Studies
(rac,anti)-4-Deschloro-sertraline inhibits [3H]serotonin uptake at human SERT expressed in HEK293 cells with an IC50 of 100 nM [1]. In contrast, sertraline inhibits SERT with a Ki of 3–13 nM [2], representing a ≥25‑fold reduction in potency upon deletion of the 4‑chloro substituent. The active metabolite norsertraline exhibits Ki = 76 nM at SERT [3], placing the 4‑deschloro analog in a potency window that is less potent than the parent drug but more potent than the desmethyl metabolite.
| Evidence Dimension | Serotonin Transporter (SERT) Inhibition |
|---|---|
| Target Compound Data | IC50 = 100 nM ([3H]serotonin uptake, hSERT-HEK293) |
| Comparator Or Baseline | Sertraline: Ki = 3–13 nM; Norsertraline: Ki = 76 nM |
| Quantified Difference | ≥25‑fold less potent than sertraline; 1.3‑fold more potent than norsertraline |
| Conditions | [3H]serotonin uptake assay in HEK293 cells stably expressing human SERT |
Why This Matters
This reduced SERT potency makes the compound useful for experiments requiring partial or sub‑saturating SERT occupancy, where sertraline would produce near‑complete inhibition at standard concentrations.
- [1] EcoDrugPlus Database. (n.d.). Inhibition of [3H]serotonin uptake at human SERT expressed in HEK293 cells: 100 nM (Compound ID 2126094). View Source
- [2] Biotool. (n.d.). Sertraline HCl: Ki SERT = 13 nM. View Source
- [3] Desmethylsertraline. Ki SERT = 76 nM (HMDB0061002). View Source
